molecular formula C23H20N2O5S B2775210 N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1170183-77-3

N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No. B2775210
CAS RN: 1170183-77-3
M. Wt: 436.48
InChI Key: RGMYVZWOKHMWNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amide derivatives containing furan rings, such as “N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .

Scientific Research Applications

Fluorescent Chemosensor Development

One significant application of compounds related to N-benzhydryl-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is in the development of fluorescent chemosensors. For instance, a phenoxazine-based fluorescence chemosensor was developed for the detection of Cd2+ and CN− ions. This sensor utilized a furan-2-carboxamide group, showcasing its potential in bio-imaging applications in live cells and zebrafish larvae (Ravichandiran et al., 2020).

Synthesis and Reactivity Studies

Another research area involves the synthesis and reactivity of furan-2-carboxamide derivatives. Studies have been conducted on the synthesis of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the versatility of furan-2-carboxamide in creating a variety of chemical structures (Aleksandrov & El’chaninov, 2017).

Catalytic Applications

Furan-2-carboxamide derivatives are also used in catalysis. For example, 4-carboxybenzyl sulfamic acid functionalized nanoparticles, involving furan-2-carboxamide structures, demonstrated high catalytic activity and reusability in synthesizing furan-2(5H)-one derivatives (Khodaei, Alizadeh, & Haghipour, 2018).

properties

IUPAC Name

N-benzhydryl-5-(furan-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c26-23(25-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18)20-13-14-21(30-20)31(27,28)24-16-19-12-7-15-29-19/h1-15,22,24H,16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMYVZWOKHMWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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